molecular formula C24H24N2O5 B15290681 N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide

N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide

Cat. No.: B15290681
M. Wt: 420.5 g/mol
InChI Key: OPHWECYDLCGTCJ-UHFFFAOYSA-N
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Description

N-(4-Nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide is a structurally complex acetamide derivative characterized by dual benzyloxy (phenylmethoxy) substituents and a 4-nitrophenyl group. The compound features an acetamide core where the nitrogen atom is substituted with both a 4-nitrophenyl moiety and a 2-phenylmethoxyethyl chain. The additional phenylmethoxy group is attached to the central methylene carbon of the acetamide backbone.

Synthetic routes for related N-(4-nitrophenyl)acetamides often involve alkylation or benzylation reactions. For instance, benzylation of N-(4-nitrophenyl)-2-phenylacetamide with benzyl chloride under phase-transfer catalysis has been reported, highlighting the importance of reaction conditions (e.g., solvents, catalysts) in achieving regioselectivity and yield .

Properties

Molecular Formula

C24H24N2O5

Molecular Weight

420.5 g/mol

IUPAC Name

N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide

InChI

InChI=1S/C24H24N2O5/c27-24(19-31-18-21-9-5-2-6-10-21)25(22-11-13-23(14-12-22)26(28)29)15-16-30-17-20-7-3-1-4-8-20/h1-14H,15-19H2

InChI Key

OPHWECYDLCGTCJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COCCN(C2=CC=C(C=C2)[N+](=O)[O-])C(=O)COCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide typically involves the condensation of 4-nitroaniline with phenylmethoxyacetic acid derivatives. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in a solvent such as dimethylformamide . The reaction conditions usually involve stirring at room temperature followed by heating to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and reactant concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The phenylmethoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenylmethoxy derivatives.

Scientific Research Applications

N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-nitrophenyl)-2-phenylmethoxy-N-(2-phenylmethoxyethyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the phenylmethoxy groups can interact with hydrophobic regions of biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

N-(4-Aminophenyl)-2-Phenylmethoxy-N-(2-Phenylmethoxyethyl)Acetamide

This compound (CAS data in ) is structurally identical to the target molecule except for the substitution of the 4-nitrophenyl group with a 4-aminophenyl group. The amino group (-NH₂) introduces electron-donating effects, contrasting with the electron-withdrawing nitro (-NO₂) group. This difference significantly alters physicochemical properties:

  • Solubility: The amino group enhances water solubility due to hydrogen bonding, whereas the nitro group increases lipophilicity.
  • Reactivity: The nitro group facilitates electrophilic substitution reactions, while the amino group is prone to oxidation or diazotization .

N-(4-Nitrophenyl)-2-(Phenylthio)Acetamide (ST57 Precursor)

This derivative () replaces the benzyloxy groups with a phenylthio (-SPh) moiety. Key comparisons include:

  • Electronic Effects : The thioether group is less electron-withdrawing than the benzyloxy group, altering the acetamide’s resonance stabilization.
  • Synthetic Routes: Thioacetamides are synthesized via reactions with thiophenol, whereas benzyloxy derivatives require benzyl chloride or bromide under basic conditions .

2-(1H-Benzotriazol-1-yl)-N-(4-Nitrophenyl)Acetamide (Compound 68)

This analogue () substitutes the benzyloxy groups with a benzotriazole ring. Pharmacologically, this compound demonstrated potent analgesic activity (82% inhibition in the writhing test), suggesting that the target molecule’s benzyloxy groups could be optimized for similar efficacy .

Physicochemical and Spectral Comparisons

Table 1: Key Physical and Spectral Data

Compound Melting Point (°C) Yield (%) Notable Spectral Features (¹H NMR, IR) Reference
Target Compound Not reported Not reported Expected δ ~3.7 (CH₂CO), δ ~8.1 (Ar-NO₂ protons)
2-(4-Fluorophenyl)-N-(4-nitrophenyl)acetamide 123 72 δ 3.76 (-CH₂CO), IR 1712 cm⁻¹ (C=O)
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide Not reported Not reported C=O stretch at 1670 cm⁻¹, NO₂ torsion angle -16.7°
  • Melting Points : The presence of nitro groups generally increases melting points due to dipole interactions (e.g., 123°C for 2-(4-fluorophenyl)-N-(4-nitrophenyl)acetamide) .
  • Spectral Signatures : The nitro group’s electron-withdrawing nature deshields adjacent protons, shifting ¹H NMR signals downfield (e.g., δ 8.07–8.17 for nitrophenyl protons in ) .

Table 2: Pharmacological Profiles

Compound Biological Activity Efficacy (Compared to Standards) Reference
Target Compound Not explicitly reported N/A
N-{4-[(2E)-3-(4-Nitrophenyl)prop-2-enoyl]phenyl}acetamide Antinociceptive (writhing test) 85% inhibition (vs. 65% for aspirin)
2-(1H-Benzotriazol-1-yl)-N-(4-nitrophenyl)acetamide Analgesic (writhing test) 82% inhibition
  • Activity Trends: Nitrophenyl acetamides with extended conjugation (e.g., chalcone derivatives in ) show enhanced antinociceptive effects, suggesting that the target compound’s benzyloxy groups could be modified to improve bioactivity .

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